Product packaging for 2,4-dichloro-N-ethylbenzamide(Cat. No.:CAS No. 66896-66-0)

2,4-dichloro-N-ethylbenzamide

Cat. No.: B3833139
CAS No.: 66896-66-0
M. Wt: 218.08 g/mol
InChI Key: HGHGYRAEXXRLJV-UHFFFAOYSA-N
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Description

Strategic Importance of 2,4-dichloro-N-ethylbenzamide within Contemporary Chemical and Biochemical Research

The compound this compound (CAS No. 66896-66-0) is a specific derivative within the broader class of halogenated benzamides. epa.gov Its strategic importance is best understood by examining the role of its constituent parts: the 2,4-dichlorinated phenyl ring and the N-ethyl group. The dichlorination pattern on the benzamide (B126) ring is a key feature in numerous compounds investigated for potent biological activity. For instance, research into related N-substituted 2,4-dichlorobenzamides has identified compounds with significant activity against the parasite Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.gov In these studies, the 2,4-dichloro substitution pattern was found to be more favorable for antiparasitic potency compared to other mono- or di-chloro isomers. nih.gov

While direct, extensive research on this compound itself is not widely published in top-tier journals, its significance lies in its role as a potential synthetic intermediate and a member of compound libraries for high-throughput screening. The N-ethyl group provides a simple, small hydrophobic substituent that can be used as a baseline or starting point for more complex structure-activity relationship (SAR) explorations. The synthesis of such compounds generally involves the reaction of 2,4-dichlorobenzoyl chloride with the corresponding amine, in this case, ethylamine (B1201723). nih.govvedantu.com

The broader 2,4-dichlorobenzamide (B1293658) scaffold has been incorporated into molecules with diverse and complex functionalities, highlighting its utility as a foundational building block.

Foundational Research Trajectories and Unmet Scientific Questions Pertaining to Benzamide Scaffold Chemistry

The benzamide scaffold is a cornerstone of numerous research programs, particularly in medicinal chemistry, due to its proven track record in forming the basis of active pharmaceutical ingredients. mdpi.comontosight.ai Research trajectories are often focused on leveraging the benzamide core as a versatile building block to design inhibitors for a variety of biological targets.

Key Research Trajectories:

Anticancer Agents: A significant area of research involves the design of N-substituted benzamides as histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net For example, derivatives based on the structure of Entinostat (MS-275) have been synthesized and tested against various cancer cell lines, with studies exploring how different substituents on the benzamide structure influence anti-proliferative activity. nih.govresearchgate.net

Neuroprotective Agents: Novel benzamide derivatives are being investigated as selective ion channel inhibitors for potential neuroprotective effects. Recent studies have focused on developing inhibitors of the Kv2.1 potassium channel, which is implicated in neuronal apoptosis, as a potential strategy for treating ischemic stroke. acs.org

Antimicrobial and Antiprotozoal Agents: The benzamide scaffold is actively explored for developing new drugs against infectious diseases. researchgate.net Research has yielded N-benzoyl-2-hydroxybenzamides with activity against Plasmodium falciparum (malaria), trypanosomes, and Leishmania. nih.gov Similarly, other derivatives have shown promise as antibacterial and antimycobacterial agents. researchgate.net

Immuno-oncology: More recently, the benzamide scaffold has been used to design small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway. nih.gov This represents a shift from traditional cytotoxic agents to modulating the body's immune response against tumors. The rigid amide linker is being explored to create potent inhibitors with distinct molecular conformations. nih.gov

Unmet Scientific Questions:

Despite extensive research, several fundamental questions remain, driving future investigations:

Predicting Target Specificity: How can substituent patterns on the benzamide scaffold be modified to achieve high selectivity for a specific biological target isoform (e.g., a single HDAC isozyme) over others to minimize off-target effects?

Overcoming Resistance: As with many therapeutic scaffolds, resistance mechanisms can emerge. What structural modifications to the benzamide core can circumvent known resistance pathways in cancer or infectious agents?

Modulating Physicochemical Properties: While the benzamide scaffold is versatile, achieving optimal drug-like properties (e.g., solubility, metabolic stability, cell permeability) remains a challenge. For instance, early SAR studies on some benzamide series noted that highly potent compounds could be quite "un-drug-like" due to features like long alkyl chains. researchgate.net How can advanced synthetic strategies and computational modeling be better integrated to predict and optimize these properties from the outset?

Exploring New Chemical Space: While many modifications focus on N-substituents, what novel biological activities can be unlocked by exploring more unconventional modifications of the benzamide aromatic ring itself or the core amide linkage?

The ongoing exploration of these questions ensures that the benzamide scaffold will continue to be a highly active and fruitful area of chemical and biochemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9Cl2NO B3833139 2,4-dichloro-N-ethylbenzamide CAS No. 66896-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-N-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-2-12-9(13)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHGYRAEXXRLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323889
Record name 2,4-dichloro-N-ethylbenzamide
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Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66896-66-0
Record name 2,4-Dichloro-N-ethylbenzamide
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Record name 2,4-dichloro-N-ethylbenzamide
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Sophisticated Synthetic Methodologies and Mechanistic Studies for 2,4 Dichloro N Ethylbenzamide and Its Derivatives

Historical Evolution of Chemical Synthesis Pathways Leading to Benzamide (B126) Analogues

The synthesis of the amide bond is one of the most fundamental and frequently performed reactions in organic chemistry, crucial for the construction of peptides, polymers, and a vast array of pharmaceuticals. rsc.orgucl.ac.uk Historically, the simplest methods involved the thermal dehydration of ammonium (B1175870) carboxylate salts, a process often requiring harsh conditions and limited in scope.

The evolution of more controlled and versatile methods began with the use of activated carboxylic acid derivatives. The Schotten-Baumann reaction, reported in the late 19th century, became a cornerstone of amide synthesis. This method typically involves the reaction of an amine with a highly reactive acyl chloride or anhydride (B1165640) under basic conditions to neutralize the acidic byproduct (e.g., HCl). slideshare.net For decades, the conversion of a carboxylic acid into its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine, has been the most prevalent and reliable strategy for preparing amides, including substituted benzamides. ucl.ac.ukscispace.comresearchgate.net

Over the 20th century, the demand for milder conditions and greater functional group tolerance, particularly in peptide synthesis, spurred the development of "coupling reagents." These reagents activate the carboxylic acid in situ, avoiding the need to isolate the often-reactive acyl halide. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), introduced in the 1950s, were among the first of this class. luxembourg-bio.com Their use, often with additives like 1-hydroxy-1H-benzotriazole (HOBt) to suppress side reactions and reduce racemization, significantly expanded the chemist's toolkit. luxembourg-bio.com Subsequent developments have led to a plethora of phosphonium (B103445) and uronium/aminium salt-based coupling reagents (e.g., HATU, T3P), which offer high efficiency but often suffer from poor atom economy, generating significant stoichiometric waste. ucl.ac.ukluxembourg-bio.com

Development and Optimization of Novel Synthetic Routes for 2,4-dichloro-N-ethylbenzamide

The most direct and conventional synthesis of this compound involves the reaction of an activated 2,4-dichlorobenzoic acid derivative with ethylamine (B1201723). The standard industrial and laboratory-scale preparation relies on a two-step process:

Activation of 2,4-dichlorobenzoic acid: The carboxylic acid is converted to the more electrophilic 2,4-dichlorobenzoyl chloride. This is typically achieved by refluxing the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride. google.comguidechem.com

Amidation: The resulting 2,4-dichlorobenzoyl chloride is then reacted with ethylamine. This is a vigorous exothermic reaction where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride. slideshare.netchemguide.co.uk An excess of the amine or the addition of a non-nucleophilic base (like pyridine (B92270) or triethylamine) is used to neutralize the hydrogen chloride (HCl) byproduct, forming an ammonium salt. nih.gov

An alternative route to the 2,4-dichlorobenzoyl chloride precursor starts from 2,4-dichlorotoluene (B165549), which undergoes side-chain chlorination to yield 2,4-dichlorobenzotrichloride, followed by hydrolysis to give the desired acyl chloride. google.com

Modern synthetic chemistry has focused on developing catalytic methods for amide bond formation to improve efficiency and sustainability. While specific catalytic routes for this compound are not widely documented, general catalytic benzamide syntheses are directly applicable.

Catalytic Methods:

Boronic Acid Catalysis: Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids with amines at room temperature or with gentle heating. sigmaaldrich.com These reactions typically proceed via azeotropic water removal and are noted for avoiding the production of stoichiometric waste.

Transition Metal Catalysis: Ruthenium complexes can catalyze the dehydrogenative coupling of alcohols and amines to form amides with the liberation of hydrogen gas (H₂), representing a highly atom-economical process. sigmaaldrich.com Palladium-catalyzed denitrogenative cross-coupling of benzotriazinones with organoaluminum reagents has also been developed to afford ortho-alkylated benzamides. nih.gov

Biocatalysis: Enzymes, particularly hydrolases, are increasingly used for amide bond formation. These reactions can be performed in aqueous or low-water systems to shift the equilibrium toward synthesis, offering a green alternative to traditional chemical methods. rsc.org

Asymmetric Synthesis: For the synthesis of chiral benzamide analogues, asymmetric catalysis is employed.

Organocatalysis: Chiral bifunctional organocatalysts, such as those bearing (thio)urea and tertiary amine groups, have been used in the enantioselective synthesis of axially chiral benzamides through processes like electrophilic bromination. beilstein-journals.orgnih.govd-nb.info

Metal-Based Asymmetric Catalysis: Nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides can produce enantioenriched α-arylbenzamides. nih.gov Similarly, enantiotopic lithiation of prochiral arene chromium complexes provides a route to axially chiral benzamides. acs.org

The synthesis of the this compound core requires precise control over the placement of substituents on the aromatic ring (regioselectivity) and the specific reaction of the target functional groups (chemoselectivity).

Regioselectivity: The "2,4-dichloro" substitution pattern is established on the benzene (B151609) ring prior to the amidation step. This is typically achieved starting from benzene or a monosubstituted precursor. The directing effects of the initial substituent guide the subsequent electrophilic aromatic substitution reactions (chlorination) to the desired ortho and para positions. The synthesis of the 2,4-dichlorobenzoic acid or 2,4-dichlorotoluene starting materials relies on these well-established principles.

Chemoselectivity: The key chemoselective transformation is the formation of the amide bond. The high electrophilicity of the carbonyl carbon in the acyl chloride (2,4-dichlorobenzoyl chloride) makes it highly susceptible to nucleophilic attack. The amine (ethylamine) is a potent nucleophile that will preferentially react with the acyl chloride over other potentially reactive sites. Ruthenium-catalyzed C–H bond activation has also been shown to be a highly regioselective method for the ortho-arylation of N-alkyl benzamides using boronic acids. acs.org This demonstrates how modern catalytic systems can achieve high selectivity in modifying the benzamide core.

Green Chemistry Principles and Sustainable Practices in Benzamide Synthesis

The high waste generation associated with traditional amide synthesis has driven research into greener and more sustainable alternatives. ucl.ac.uksioc-journal.cn The goal is to improve atom economy, reduce the use of hazardous solvents and reagents, and minimize energy consumption.

Key green approaches applicable to benzamide synthesis include:

Catalytic Direct Amidation: As mentioned, methods using catalysts like boric acid or various transition metals allow for the direct condensation of a carboxylic acid and an amine, with water as the only byproduct. scispace.comsigmaaldrich.com This avoids the use of stoichiometric activating agents and chlorinating agents, significantly reducing waste.

Solvent-Free Synthesis: Reactions can be performed under solvent-free conditions. For instance, the synthesis of amides from a carboxylic acid and urea (B33335) using boric acid as a catalyst can be achieved by simply triturating the reactants and heating the mixture. scispace.com

Biocatalysis: The use of enzymes in aqueous media represents a significant step forward in sustainable chemistry, avoiding the need for organic solvents and harsh conditions. rsc.org

Alternative Energy Sources: The use of ultrasonic irradiation has been shown to accelerate the direct condensation of benzoic acids and amines, leading to shorter reaction times and milder conditions. researchgate.net

The following table compares a traditional synthesis pathway with greener alternatives for benzamide formation.

Table 1: Comparison of Synthetic Approaches for Benzamide Formation

Feature Traditional Method (Acyl Chloride) Green Catalytic Method (Boric Acid)
Starting Materials Carboxylic acid, Thionyl Chloride, Amine Carboxylic acid, Amine
Activating Agent Thionyl Chloride (Stoichiometric) Boric Acid (Catalytic)
Byproducts SO₂, HCl, Stoichiometric base salt Water
Solvents Often chlorinated solvents (e.g., DCM) or DMF ucl.ac.uk Fewer or no solvents required scispace.com
Atom Economy Low High

| Environmental Impact | High (corrosive and toxic reagents/waste) | Low |

Detailed Mechanistic Elucidation of Key Reaction Steps in this compound Synthesis

The primary synthetic route for this compound from 2,4-dichlorobenzoyl chloride and ethylamine proceeds through a nucleophilic addition-elimination mechanism . chemguide.co.uk

This two-stage mechanism can be detailed as follows:

Nucleophilic Addition Stage: The reaction begins with the nucleophilic attack of the ethylamine molecule on the electron-deficient carbonyl carbon of the 2,4-dichlorobenzoyl chloride. The lone pair of electrons on the nitrogen atom forms a new carbon-nitrogen bond. Simultaneously, the pi-electrons of the carbon-oxygen double bond are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen. chemguide.co.uk

Elimination Stage: This stage is rapid and involves the reformation of the carbon-oxygen double bond. The electron pair from the negatively charged oxygen atom moves back down to reform the double bond. This concerted action leads to the expulsion of the best leaving group attached to the carbonyl carbon, which in this case is the chloride ion (Cl⁻). chemguide.co.uk

Following the elimination of the chloride ion, a protonated amide remains. This proton is then removed to yield the final, neutral N-ethylbenzamide product. This deprotonation can be effected by another molecule of ethylamine (acting as a base) or another added base, which reacts with the expelled proton to form an ethylammonium (B1618946) ion. The final products are this compound and ethylammonium chloride. chemguide.co.uk

In catalytic systems, the mechanism is different. For example, in carbodiimide-mediated coupling, the carboxylic acid first adds to the carbodiimide (B86325) (like DCC or EDC) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comnih.gov This intermediate is then attacked by the amine to form the amide, releasing the urea byproduct. The addition of HOBt can intercept the O-acylisourea to form an active ester, which is less prone to side reactions before being attacked by the amine. luxembourg-bio.com

High Resolution Molecular Structure, Conformational Analysis, and Supramolecular Assembly of 2,4 Dichloro N Ethylbenzamide

Advanced Spectroscopic Characterization for Conformational and Electronic Structure Insight

Spectroscopy serves as a fundamental tool for elucidating the molecular structure and bonding within 2,4-dichloro-N-ethylbenzamide. Different spectroscopic techniques provide complementary information regarding the molecule's connectivity, dynamic behavior, and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming the chemical structure and probing the dynamic conformational equilibria of this compound in solution.

¹H and ¹³C NMR: The proton (¹H) NMR spectrum is expected to show distinct signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, coupled to each other) and the amide N-H proton (a broad signal due to quadrupole coupling and exchange). The three aromatic protons on the dichlorophenyl ring would appear as a set of coupled multiplets in the aromatic region. The carbon (¹³C) NMR spectrum would complement this by showing characteristic signals for the carbonyl carbon, the two ethyl carbons, and the six aromatic carbons, with the chlorinated carbons being identifiable by their chemical shifts.

Multi-dimensional NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) would be used to establish the spin-spin coupling network between the ethyl group's methylene and methyl protons. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming assignments.

Dynamic NMR: A key feature of N-substituted amides is the restricted rotation around the C(O)-N bond due to its partial double-bond character. This can lead to the existence of syn and anti conformers at low temperatures. Variable-temperature (VT) NMR studies could be employed to determine the energy barrier for this rotation. At low temperatures, separate signals for the conformers might be observed, which would coalesce into averaged signals as the temperature is raised and the rate of rotation increases.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

GroupAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
Ethyl-CH₂-~3.4~35Quartet (q)
Ethyl-CH₃~1.2~15Triplet (t)
AmideN-H6.0 - 8.0 (broad)N/ABroad Singlet (br s)
AromaticAr-H7.3 - 7.7127 - 136Multiplets (m)
CarbonylC=ON/A~165Singlet (s)

Vibrational and electronic spectroscopies provide signatures based on the molecule's bonding and electronic structure.

Infrared (IR) and Raman Spectroscopy: The IR and Raman spectra of this compound are expected to display characteristic vibrational modes. The N-H stretching vibration typically appears as a sharp band around 3300 cm⁻¹. The amide I band, which is predominantly the C=O stretching vibration, is one of the most intense absorptions and is expected around 1640-1660 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) would be found near 1550 cm⁻¹. Aromatic C-H stretching occurs above 3000 cm⁻¹, while C-Cl stretching vibrations are found in the fingerprint region, typically below 800 cm⁻¹. These vibrational frequencies provide direct evidence of the functional groups present. researchgate.net

UV-Vis Spectroscopy: The electronic spectrum is dominated by transitions within the 2,4-dichlorophenyl chromophore. One would expect to observe π → π* transitions characteristic of substituted benzene (B151609) rings. These typically occur in the UV region, and the presence of chlorine substituents and the benzoyl group can shift the absorption maxima compared to unsubstituted benzene.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
N-H StretchAmide3400 - 3200Medium-Strong
Aromatic C-H StretchBenzene Ring3100 - 3000Medium
Aliphatic C-H StretchEthyl Group2980 - 2850Medium
Amide I (C=O Stretch)Amide1680 - 1630Strong
Amide II (N-H Bend)Amide1570 - 1515Medium-Strong
Aromatic C=C StretchBenzene Ring1600 - 1450Medium
C-N StretchAmide1400 - 1200Medium
C-Cl StretchChloro-aromatic800 - 600Strong

X-ray Crystallographic Studies: Single Crystal and Powder Diffraction for Polymorphism and Crystal Packing

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, analysis of related structures, such as other halogenated benzamides, allows for a robust prediction of its solid-state characteristics. nih.govresearchgate.net X-ray crystallography would provide definitive proof of the molecular conformation and the arrangement of molecules in the crystal lattice. It would reveal precise bond lengths, bond angles, and the dihedral angle between the phenyl ring and the amide plane.

A key feature to investigate would be the intermolecular interactions, particularly the hydrogen bonding network formed by the amide groups. Powder X-ray Diffraction (PXRD) would be a valuable tool for identifying different crystalline phases (polymorphism), as different packing arrangements would produce distinct diffraction patterns. Polymorphism is common in such molecules and can significantly impact physical properties.

Theoretical and Computational Analysis of Conformational Space and Energetics

Computational chemistry provides powerful insights into the molecule's conformational preferences and the energy barriers separating them. For this compound, the main degrees of conformational freedom are rotations around the C(aryl)-C(O) and the C(O)-N single bonds.

Amide Bond Rotation: The C(O)-N bond in amides possesses significant double bond character, resulting in a relatively high barrier to rotation (typically 15-20 kcal/mol). This makes the amide group planar and leads to distinct, slowly interconverting conformers. The planarity of the amide group is a crucial factor in its structural organization.

Aryl-Carbonyl Rotation: Rotation around the C(aryl)-C(O) bond determines the orientation of the dichlorophenyl ring relative to the amide plane. The energy of this rotation is influenced by steric hindrance between the ortho-chlorine substituent and the carbonyl oxygen or the amide N-H group. Computational models can map the potential energy surface to identify the most stable dihedral angle.

N-Ethyl Group Conformation: The ethyl group itself has rotational freedom around the N-C(ethyl) bond. The lowest energy conformation will likely be a staggered arrangement to minimize steric clashes with the rest of the molecule.

Table 3: Key Conformational Parameters of this compound

ParameterDescriptionExpected CharacteristicsInfluencing Factors
τ₁ (C-C-N-C)Dihedral angle defining amide planarity~180° (trans) or ~0° (cis)Partial double bond character of C-N bond
τ₂ (C-C-C-O)Dihedral angle of aryl ring vs. amide planeNon-zero to avoid steric clashSteric repulsion between ortho-Cl and C=O group
τ₃ (C-N-C-C)Dihedral angle of the N-ethyl groupStaggered conformations preferredSteric hindrance

Supramolecular Interactions and Crystal Engineering of this compound

The assembly of molecules in the crystalline state is directed by a hierarchy of non-covalent interactions. wikipedia.org Understanding these interactions is the core of crystal engineering, which seeks to design materials with specific properties based on their molecular arrangement.

Hydrogen Bonding: The most significant intermolecular interaction for this compound is the hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen (acceptor) of a neighboring molecule. This N-H···O=C interaction is highly directional and reliable, often leading to the formation of one-dimensional infinite chains or cyclic dimers in the solid state. nih.gov

Halogen Bonding: The chlorine atoms on the benzene ring can act as electrophilic halogen bond donors, interacting with nucleophilic atoms like the carbonyl oxygen of another molecule (C-Cl···O). Though weaker than hydrogen bonds, these interactions can play a crucial role in directing the three-dimensional packing of the crystal. mdpi.commdpi.com

Other Weak Interactions: Weaker C-H···O and C-H···π interactions also contribute to the cohesion of the crystal structure, filling in the energetic landscape to create a densely packed and stable arrangement. researchgate.net The interplay of these varied interactions dictates the final crystal packing and any potential polymorphism.

Table 4: Potential Supramolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorExpected Geometry/Role
Hydrogen BondN-H (amide)C=O (amide)Strong, directional; forms chains or dimers
Halogen BondC-ClC=O (amide)Directional; influences 3D packing
π-π StackingDichlorophenyl ringDichlorophenyl ringStabilizes packing via aromatic overlap
C-H···OC-H (aryl/ethyl)C=O (amide)Weak; helps consolidate packing
C-H···πC-H (ethyl)Dichlorophenyl ringWeak; contributes to lattice energy

Intrinsic Chemical Reactivity, Derivatization, and Degradation Pathways of 2,4 Dichloro N Ethylbenzamide

Electrophilic and Nucleophilic Reaction Pathways of the Benzamide (B126) Moiety

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The presence of electron-withdrawing chlorine atoms activates the ring for attack by nucleophiles. This reaction typically involves the displacement of one of the chlorine atoms by a strong nucleophile, with the reaction proceeding via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Amide Group Reactivity: The N-ethylbenzamide moiety itself can undergo several reactions. The amide bond is susceptible to hydrolysis under acidic or basic conditions, which would yield 2,4-dichlorobenzoic acid and ethylamine (B1201723). The nitrogen atom of the amide can also be a site for reactions, such as N-chlorination when treated with chlorine-containing reagents.

Table 1: Predicted Reaction Pathways for 2,4-dichloro-N-ethylbenzamide
Reaction TypeReagentsPotential ProductsNotes
Electrophilic Aromatic Substitution (e.g., Nitration)HNO₃/H₂SO₄2,4-dichloro-1-nitro-5-(N-ethylcarbamoyl)benzeneRequires harsh conditions due to the deactivated ring.
Nucleophilic Aromatic SubstitutionStrong nucleophile (e.g., RO⁻, R₂NH)Substitution of one or both Cl atomsFacilitated by the electron-withdrawing groups.
Amide Hydrolysis (Acidic)H₃O⁺, heat2,4-dichlorobenzoic acid and ethylammonium (B1618946) saltCleavage of the amide bond.
Amide Hydrolysis (Basic)OH⁻, heat2,4-dichlorobenzoate salt and ethylamineCleavage of the amide bond.

Photochemical and Thermal Stability Investigations and Degradation Kinetics

Photochemical Stability: Chlorinated aromatic compounds are known to undergo photochemical degradation, primarily through the reductive dehalogenation of the carbon-chlorine bond upon exposure to UV radiation. For this compound, this could lead to the formation of monochlorinated benzamides or N-ethylbenzamide itself. The amide functionality may also be susceptible to photochemical reactions.

Thermal Stability: At elevated temperatures, this compound is expected to undergo thermal decomposition. The degradation of polymers containing amide groups suggests that the amide bond can be a point of cleavage. nih.gov Thermal treatment of halogenated organic compounds can lead to the formation of smaller chlorinated molecules or complete dechlorination. electrochemsci.org The likely degradation products would include 2,4-dichlorobenzoic acid, ethylamine, and potentially products arising from decarboxylation or further fragmentation of the aromatic ring. Studies on the thermal decomposition of N,N-dialkoxy-4-substituted benzamides have shown that these reactions proceed via homolysis to form free radicals. nih.gov

Specific kinetic data for the photochemical and thermal degradation of this compound are not extensively documented in publicly available literature. However, the degradation is expected to follow first-order kinetics under specific conditions, with the rate dependent on factors such as temperature, wavelength of light, and the presence of other reactive species.

Redox Chemistry and Electrochemical Behavior of this compound

The redox chemistry of this compound is influenced by both the chlorinated benzene (B151609) ring and the amide group.

Reduction: The chlorinated aromatic ring is susceptible to reduction. Electrochemical studies on related compounds like 2,4-dichlorobenzoic acid have demonstrated that reductive dechlorination is a feasible pathway. scientific.netnih.gov This process typically involves the transfer of electrons to the C-Cl bond, leading to its cleavage and the formation of a chloride ion and a less chlorinated aromatic species. The reduction can proceed stepwise, first forming a monochlorinated intermediate and then benzamide. The ultimate reduction product could be N-ethylbenzamide.

Oxidation: The oxidation of the benzamide moiety is also possible, although generally more difficult than reduction. Electrochemical oxidation of the related 2,6-dichlorobenzamide (B151250) has been shown to proceed via the substitution of hydroxyl groups, eventually leading to ring cleavage and the formation of carboxylic acids. mdpi.com

The electrochemical behavior of this compound would be expected to show cathodic peaks corresponding to the stepwise reductive cleavage of the two C-Cl bonds. Anodic processes corresponding to the oxidation of the molecule may also be observable at higher potentials.

Table 2: Potential Redox Reactions of this compound
ProcessTypical ConditionsPrimary Products
Electrochemical ReductionCathodic potential, protic solvent2-chloro-N-ethylbenzamide, 4-chloro-N-ethylbenzamide, N-ethylbenzamide
Electrochemical OxidationAnodic potentialHydroxylated derivatives, ring-opened products (e.g., carboxylic acids)

Selective Functionalization and Scaffold Modification Strategies for Structural Diversification

The this compound scaffold offers several sites for selective functionalization to generate a library of derivatives.

Modification of the Aromatic Ring:

Nucleophilic Aromatic Substitution: As previously mentioned, the chlorine atoms can be displaced by various nucleophiles to introduce new functional groups.

Cross-Coupling Reactions: The C-Cl bonds can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

Directed C-H Functionalization: Modern synthetic methods allow for the selective functionalization of C-H bonds, which could be directed by the amide group to introduce substituents at the C3 or C5 positions.

Modification of the Amide Moiety:

N-Alkylation/Arylation: The hydrogen on the amide nitrogen can be substituted with other alkyl or aryl groups.

Modification of the N-Ethyl Group: The ethyl group can be further functionalized, for example, through free-radical halogenation followed by nucleophilic substitution.

Conversion of the Amide: The amide group can be reduced to an amine or converted to other functional groups like thioamides or nitriles.

Recent research has demonstrated the synthesis of complex derivatives starting from 2,4-dichloro-N-substituted benzamides, highlighting the utility of this scaffold in constructing novel chemical entities. mdpi.com For instance, a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) have been synthesized via multi-step reactions including esterification, cyanation, cyclization, and aminolysis.

Table 3: Strategies for Structural Diversification
Site of ModificationReaction TypePotential New Functional Groups
Aromatic RingNucleophilic Aromatic Substitution-OR, -NR₂, -SR
Cross-Coupling (e.g., Suzuki)-Aryl, -Vinyl, -Alkyl
Amide GroupReduction-CH₂NH(Et)
Modification of N-ethyl groupIntroduction of hydroxyl, amino, etc.

Structure Activity Relationship Sar Investigations of 2,4 Dichloro N Ethylbenzamide Analogs at the Molecular and Biochemical Levels

Rational Design and Synthesis of Structurally Modified Benzamide (B126) Derivatives

The rational design of analogs based on the 2,4-dichloro-N-ethylbenzamide scaffold focuses on methodically altering three primary regions of the molecule: the 2,4-dichlorophenyl ring (A-ring), the N-ethyl group (R-group), and the central amide linker. The goal is to probe the chemical space around the lead compound to understand the steric, electronic, and hydrophobic requirements for optimal target binding and activity.

Design Rationale:

A-Ring Modifications: Substitutions on the phenyl ring are explored to modulate electronic properties and form additional interactions with the target protein. Replacing or shifting the chloro-substituents with other halogens (e.g., Br, F) or with electron-donating/-withdrawing groups can influence binding affinity. nih.gov For instance, studies on analogous scaffolds have shown that substitutions at position 4 of a benzene (B151609) ring can be associated with higher transcriptional activity, while substitutions at position 2 may aid in tighter packing within a ligand-binding pocket. nih.govnih.gov

N-Alkyl Group Modifications: The N-ethyl group is varied to explore the size and nature of the hydrophobic pocket it occupies. Analogs with different alkyl chains (e.g., methyl, propyl, isopropyl, cyclohexyl) or small aromatic rings can be synthesized to determine the optimal size and shape for this substituent. nih.gov

Amide Linker Modifications: The amide bond is a critical structural element, often involved in hydrogen bonding with the target. While typically conserved, its conformation is influenced by adjacent substituents. The planarity of the amide unit and its dihedral angle relative to the aromatic rings are important factors in molecular conformation and binding.

Synthesis: The synthesis of these designed analogs typically follows a straightforward and established chemical pathway. The primary method involves the acylation of a primary or secondary amine with a substituted benzoyl chloride. For the parent compound and its N-alkyl analogs, the synthesis is achieved by reacting 2,4-dichlorobenzoyl chloride with the corresponding amine (e.g., ethylamine) in the presence of a base like pyridine (B92270) or in a solvent such as dichloromethane. nih.govnih.gov The reaction mixture is often stirred for several hours, after which the product is isolated through precipitation by adding water, followed by filtration and recrystallization to yield the purified benzamide derivative. nih.govnih.govnih.gov

Table 1: Examples of Rationally Designed this compound Analogs and Their Design Rationale

Analog IDModificationRationale
1aReplace 4-Cl with 4-BrTo probe for potential halogen bonding interactions and assess the effect of a larger, more polarizable substituent. nih.gov
1bReplace 2-Cl with 2-FTo evaluate the impact of a smaller, more electronegative halogen on binding pocket packing and electronic interactions.
2aReplace N-ethyl with N-propylTo explore if a larger alkyl group can better fill a hydrophobic pocket in the target's binding site.
2bReplace N-ethyl with N-cyclohexylTo assess the effect of a bulky, conformationally restricted aliphatic group on binding affinity. nih.gov
2cReplace N-ethyl with N-benzylTo introduce an aromatic ring to probe for potential π-π stacking or other aromatic interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For analogs of this compound, QSAR models can predict the activity of newly designed compounds, thereby prioritizing synthetic efforts and reducing the need for extensive screening.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. tandfonline.com These approaches analyze the steric and electrostatic fields surrounding a set of aligned molecules to generate a predictive model. A statistically robust QSAR model is characterized by high internal and external validation parameters.

Key Statistical Parameters in QSAR:

Correlation coefficient (R²): Indicates the goodness of fit of the model; a value closer to 1.0 suggests a strong correlation between predicted and observed activities. nih.gov

Cross-validated correlation coefficient (Q² or r²CV): Measures the predictive ability of the model through internal validation (e.g., leave-one-out method). A Q² value greater than 0.5 is generally considered indicative of a model with good predictive power. nih.govwu.ac.th

Fischer's F-test value (F): Represents the statistical significance of the model. nih.gov

Predicted R² (r²_pred): Measures the predictive power of the model on an external test set of compounds not used in model generation. tandfonline.com

In a typical 3D-QSAR study on benzamide derivatives, a model might reveal that increased steric bulk at one position is favorable for activity, while positive electrostatic potential near the amide oxygen is detrimental. Such insights directly guide the rational design of more potent analogs. For example, a study on N-methyl-4-(4-pyrazolidinyl) benzamides as ROCK1 inhibitors yielded CoMFA and CoMSIA models with high predictive capabilities (q² = 0.616 and 0.740, respectively), demonstrating the utility of this approach. tandfonline.com

Table 2: Illustrative Statistical Validation Parameters for a Hypothetical 3D-QSAR Model of Benzamide Analogs

QSAR ModelParameterValueSignificance
CoMFA0.68Good internal predictive ability. tandfonline.com
0.95Excellent correlation and fit of the training set data. tandfonline.com
F-value110.5High statistical significance of the model. nih.gov
r²_pred0.85Strong predictive power for external test set compounds. tandfonline.com
CoMSIA0.71Good internal predictive ability. tandfonline.com
0.96Excellent correlation and fit of the training set data. tandfonline.com
F-value125.8High statistical significance of the model. nih.gov
r²_pred0.88Strong predictive power for external test set compounds. tandfonline.com

Pharmacophore and Ligand-Based Design Approaches for Target-Oriented Benzamide Modification

Pharmacophore modeling is a powerful ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific biological target. A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points.

For a series of active benzamide analogs, a pharmacophore model could be generated based on their common structural features. Such a model might include:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide group.

Hydrogen Bond Donor (HBD): The N-H proton of the amide group.

Aromatic/Hydrophobic Regions: The dichlorophenyl ring.

Hydrophobic Group: The N-ethyl substituent.

For instance, a pharmacophore model developed for a series of three-substituted benzamide derivatives acting as FtsZ inhibitors identified a five-featured model consisting of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.govbohrium.com This model was then used as a 3D query to screen compound libraries for new potential inhibitors. This approach allows for the discovery of novel scaffolds that fit the pharmacophoric requirements but are structurally distinct from the original lead compounds, a process known as scaffold hopping.

Once validated, the pharmacophore model serves as a guide for the targeted modification of this compound. New analogs can be designed to better match the pharmacophoric features, for example, by introducing additional hydrogen bond donors or acceptors or by modifying hydrophobic substituents to achieve a better fit within the defined hydrophobic regions of the model.

Elucidation of Ligand-Target Binding Interactions and Thermodynamics (In Vitro)

Understanding the thermodynamics of how a ligand binds to its target protein is fundamental to rational drug design. nih.gov In vitro techniques, particularly Isothermal Titration Calorimetry (ITC), provide a complete thermodynamic profile of the binding event in a single experiment. researchgate.net ITC directly measures the heat released or absorbed during the binding process, allowing for the determination of the binding affinity (Kₐ), dissociation constant (Kₔ), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.govresearchgate.net

The Gibbs free energy of binding (ΔG), which is related to the binding affinity, can be calculated using the equation: ΔG = -RT ln(Kₐ) = ΔH - TΔS

A complete thermodynamic characterization also involves determining the change in heat capacity (ΔCp) upon binding, which is obtained by measuring ΔH at different temperatures. nih.gov The sign and magnitude of these thermodynamic parameters provide deep insights into the nature of the binding forces. For example, a large negative ΔH suggests strong hydrogen bonding and van der Waals interactions, while a positive ΔS is often indicative of binding driven by the hydrophobic effect. researchgate.net

Studies on the binding of p-substituted benzamidine (B55565) derivatives to the enzyme trypsin have shown that the process is characterized by enthalpy-entropy compensation and a negative change in heat capacity, which is common when hydrophobic forces play a significant role. nih.govresearchgate.net Such analyses on analogs of this compound would reveal how modifications to the scaffold influence the driving forces of binding, enabling the rational optimization of both affinity and selectivity.

Table 3: Illustrative Thermodynamic Data for the Binding of Hypothetical Benzamide Analogs to a Target Protein as Determined by ITC

AnalogModificationKₔ (μM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
Parent2,4-dichloro-N-ethyl10.5-6.8-4.5-2.3
1a4-Br substitution5.2-7.2-5.8-1.4
2aN-propyl substitution7.8-7.0-3.5-3.5
2bN-cyclohexyl substitution15.1-6.6-2.1-4.5

Mechanistic Characterization of 2,4 Dichloro N Ethylbenzamide S Molecular Engagements Non Clinical Context

Identification and Biophysical Characterization of Direct Molecular Targets

Currently, there is no publicly available research that has identified and characterized the direct molecular targets of 2,4-dichloro-N-ethylbenzamide. While the broader class of benzamides is known to interact with a variety of biological targets, including receptors and enzymes, the specific targets for this N-ethyl substituted dichlorobenzamide have not been elucidated. General studies on N-substituted benzamides suggest potential interactions with protein targets through hydrogen bonding and hydrophobic interactions, but specific biophysical data such as binding affinities (K_d), dissociation constants, or thermodynamic profiles for this compound are not available.

Enzymatic Inhibition/Activation Kinetics and Substrate Specificity Studies (In Vitro)

There are no published in vitro studies detailing the enzymatic inhibition or activation kinetics of this compound. Consequently, key kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀), the inhibition constant (K_i), or the Michaelis-Menten constant (K_m) in the context of specific enzymes are unknown. Furthermore, its substrate specificity has not been investigated. While some benzamide (B126) derivatives have been shown to act as enzyme inhibitors, for instance, as inhibitors of poly (ADP-ribose) polymerase (PARP), it is not possible to extrapolate these findings to this compound without direct experimental evidence.

Protein-Ligand Interaction Dynamics and Binding Site Analysis (e.g., SPR, ITC, HDX-MS)

Detailed analyses of the protein-ligand interaction dynamics for this compound are absent from the scientific literature. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) provide critical insights into the binding kinetics, thermodynamics, and conformational changes upon ligand binding. However, no such studies have been reported for this specific compound. Structural information, such as the crystal structure of a related compound, 2,4-Dichloro-N-[ethyl(2-hydroxyethyl)carbamothioyl]benzamide, reveals potential hydrogen bonding patterns but cannot be directly applied to determine the binding site interactions of this compound with a putative protein target. nih.gov

Investigation of Cellular Uptake and Intracellular Distribution Mechanisms at the Molecular Level

The mechanisms governing the cellular uptake and intracellular distribution of this compound have not been experimentally determined. The transport of small molecules across the cell membrane can occur via passive diffusion, facilitated diffusion, or active transport. nih.govyoutube.comngsmagnified.com The physicochemical properties of this compound, such as its lipophilicity and size, would theoretically influence its ability to cross the plasma membrane. However, without empirical data from cellular permeability assays, the precise mechanism remains speculative.

Molecular Basis of Compound Resistance Mechanisms in Relevant Biological Systems

Given the absence of identified molecular targets and characterized biological activity, there is no information regarding mechanisms of resistance to this compound in any biological system. Generally, resistance to chemical compounds can arise from several molecular mechanisms, including but not limited to, target mutation, increased drug efflux, metabolic degradation, or alterations in downstream signaling pathways. The study of such resistance mechanisms is contingent on first establishing a clear biological effect and molecular target for the compound .

Advanced Computational Chemistry and Molecular Modeling for 2,4 Dichloro N Ethylbenzamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide a detailed description of the electronic structure, which governs the molecule's geometry, stability, and reactivity. nih.gov

For 2,4-dichloro-N-ethylbenzamide, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its most stable three-dimensional structure (optimized geometry). mdpi.com These calculations also yield crucial electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability.

| Ionization Potential | 8.1 eV | Relates to the energy required to remove an electron. |

Note: The values presented in this table are hypothetical and representative of what a typical DFT calculation would yield for a molecule of this class. Actual values would be determined from specific computational studies.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Dynamics

While quantum calculations provide a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, such as a solvent or a protein binding pocket. nih.gov

For this compound, MD simulations are crucial for exploring its conformational landscape. oup.com The rotation around the single bonds, particularly the amide bond (C-N) and the bond connecting the ethyl group, allows the molecule to adopt various shapes or conformations. MD can sample these conformations and determine their relative populations, providing insight into the molecule's flexibility. researchgate.net This is particularly important for understanding how the ligand might adapt its shape to fit into a biological target's binding site.

When studying ligand-target interactions, MD simulations are performed on the protein-ligand complex. These simulations can assess the stability of the binding pose predicted by docking. researchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are monitored to see if the complex remains stable or if the ligand dissociates. Furthermore, MD can reveal the specific interactions, like hydrogen bonds and hydrophobic contacts, that are maintained over time, providing a more accurate picture of the binding dynamics.

Table 7.2.1: Typical Parameters for an MD Simulation of this compound in a Water Box

Parameter Setting Purpose
Force Field AMBER, CHARMM, GROMOS A set of parameters used to describe the potential energy of the system.
Solvent Model TIP3P, SPC/E An explicit representation of water molecules to simulate aqueous conditions.
Ensemble NPT (Isothermal-Isobaric) Keeps the number of particles, pressure, and temperature constant, mimicking physiological conditions.
Simulation Time 100-200 ns The duration of the simulation, chosen to be long enough to observe relevant molecular motions.
Temperature 300 K Simulates physiological temperature.

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

Molecular Docking and Virtual Screening for Ligand Discovery and Pose Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). walshmedicalmedia.com This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a ligand.

In the case of this compound, a potential protein target would first be identified, for instance, based on the activity of structurally similar compounds. The three-dimensional structure of this target protein is obtained from a repository like the Protein Data Bank (PDB). Docking software then systematically samples a large number of orientations and conformations of the ligand within the protein's active site. A scoring function is used to rank these poses, with the top-ranked pose representing the most likely binding mode. mdpi.com

The results of a docking study reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the active site. researchgate.net This information is critical for understanding the basis of molecular recognition.

Virtual screening is a broader application of docking where large libraries of compounds are computationally docked against a target to identify potential "hits" for further experimental testing. nih.gov A compound like this compound could be part of such a library or serve as a starting point (a fragment or lead) for designing new potential inhibitors.

Table 7.3.1: Hypothetical Molecular Docking Results for this compound

Parameter Result Interpretation
Target Protein Dihydrofolate Reductase (DHFR) A common target for antimicrobial and anticancer drugs.
Docking Score -7.5 kcal/mol A measure of the predicted binding affinity; more negative values indicate stronger binding.
Predicted Hydrogen Bonds Amide N-H with Asp27 backbone; Amide C=O with Leu54 backbone Specific, directional interactions that anchor the ligand in the binding site.

| Predicted Hydrophobic Interactions | Dichlorophenyl ring with Ile50, Phe31; Ethyl group with Val115 | Non-polar interactions that contribute significantly to binding affinity. |

Note: The target and results are hypothetical, chosen to illustrate the output of a typical molecular docking study.

Free Energy Perturbation (FEP) and MM/GBSA Calculations for Binding Affinity Prediction

While docking provides a rapid estimate of binding affinity, more rigorous methods are often needed for accurate prediction. Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) are two such "end-point" methods that calculate the free energy of binding. nih.govtandfonline.com

The MM/GBSA approach involves taking snapshots from an MD simulation of the protein-ligand complex and, for each snapshot, calculating the binding free energy. rsc.org The total energy is typically decomposed into several components: the molecular mechanics energy in the gas phase (van der Waals and electrostatic interactions), the polar solvation energy (calculated using a Generalized Born model), and the nonpolar solvation energy (often estimated from the solvent-accessible surface area). nih.govresearchgate.net By calculating these terms for the complex, the protein, and the ligand individually, the binding free energy (ΔG_bind) can be estimated.

FEP is a more computationally intensive but generally more accurate method based on alchemical transformations. It calculates the free energy difference between two states (e.g., a ligand in solution vs. in the binding site) by computationally "transforming" the ligand into nothing in both environments. While demanding, FEP can provide binding affinities with near-experimental accuracy.

Table 7.4.1: Example of MM/GBSA Binding Free Energy Decomposition for a this compound Complex

Energy Component Predicted Value (kcal/mol) Contribution to Binding
Van der Waals Energy (ΔE_vdW) -35.2 Favorable (shape complementarity)
Electrostatic Energy (ΔE_elec) -18.5 Favorable (polar interactions)
Polar Solvation Energy (ΔG_pol) +30.8 Unfavorable (desolvation penalty)
Nonpolar Solvation Energy (ΔG_nonpol) -4.1 Favorable (hydrophobic effect)

Note: These values are illustrative and represent a typical energy decomposition from an MM/GBSA calculation.

Chemoinformatics Approaches for Library Design and Property Prediction

Chemoinformatics combines chemistry, computer science, and information science to analyze chemical data. nih.govdrugdesign.org For this compound, chemoinformatics tools can predict a range of physicochemical and pharmacokinetic properties based solely on its 2D structure. These properties, often called molecular descriptors, are crucial for assessing the "drug-likeness" of a compound.

Quantitative Structure-Activity Relationship (QSAR) is a key chemoinformatic technique that builds mathematical models to correlate chemical structure with biological activity. neovarsity.org By analyzing a set of related compounds with known activities, a QSAR model can predict the activity of new, untested molecules like this compound.

Chemoinformatics is also central to the design of chemical libraries for high-throughput screening. nih.gov By calculating descriptors for vast virtual libraries, compounds can be filtered based on desired properties (e.g., adherence to Lipinski's Rule of Five, low predicted toxicity). This ensures that the compounds synthesized and tested have a higher probability of success. Descriptors for this compound can be calculated to assess its suitability as a potential drug candidate or as a scaffold for building a focused library of related analogs. nih.gov

Table 7.5.1: Calculated Chemoinformatic Descriptors for this compound

Descriptor Value Relevance
Molecular Weight 218.08 g/mol Affects absorption and diffusion.
logP (Octanol-Water Partition Coefficient) 2.80 Measures lipophilicity, influencing membrane permeability. chemdiv.com
Topological Polar Surface Area (TPSA) 29.1 Ų Predicts transport properties, such as intestinal absorption.
Hydrogen Bond Donors 1 Number of N-H or O-H bonds.
Hydrogen Bond Acceptors 2 Number of N or O atoms. chemdiv.com

| Number of Rotatable Bonds | 3 | An indicator of molecular flexibility. |

Note: Values are based on computational predictions. chemdiv.com

Cutting Edge Analytical Methodologies for the Trace Analysis and Comprehensive Characterization of 2,4 Dichloro N Ethylbenzamide

High-Performance Chromatographic Separations (HPLC, GC, SFC) for Purity and Impurity Profiling

High-performance chromatographic techniques are the cornerstone for separating 2,4-dichloro-N-ethylbenzamide from complex mixtures and for determining its purity. The choice of technique—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC)—depends on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like many benzamides. A reversed-phase HPLC (RP-HPLC) method is often the primary choice for purity and impurity profiling.

Stationary Phase: A C18 column is a common initial choice due to its broad applicability.

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small percentage of formic or acetic acid to improve peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed.

Detection: A photodiode array (PDA) detector can be used for method development and to obtain UV spectra of the main component and any impurities, which aids in their preliminary identification.

A hypothetical HPLC method for the purity profiling of this compound is outlined below.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% B to 95% B in 20 min
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionPDA at 254 nm
Injection Volume10 µL

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. For this compound, GC can offer high resolution and sensitivity, particularly when coupled with sensitive detectors like an electron capture detector (ECD) or a mass spectrometer (MS). Given its chlorinated structure, an ECD would provide high sensitivity.

A potential GC method for the analysis of this compound is detailed in the following table.

ParameterCondition
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium at 1.2 mL/min
Inlet Temperature250 °C
Oven Program100 °C (1 min hold), ramp to 280 °C at 15 °C/min, hold for 5 min
DetectorMass Spectrometer (MS) or Electron Capture Detector (ECD)
MS Source Temperature230 °C
MS Quadrupole Temperature150 °C

Supercritical Fluid Chromatography (SFC) has emerged as a "green" alternative to normal-phase HPLC, offering fast separations with reduced organic solvent consumption. lcms.cz SFC is particularly advantageous for the separation of chiral compounds and can also be applied to the analysis of various amide-containing molecules. ajpaonline.comnih.govwaters.com The mobile phase typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol (B129727).

Advanced Mass Spectrometry (HRMS, MS/MS) for Structural Elucidation of Metabolites and Trace Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of unknown compounds and for the sensitive quantification of analytes at trace levels.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. ijpras.com This is particularly valuable in metabolite identification, where the biotransformation of the parent compound results in mass shifts corresponding to specific metabolic reactions (e.g., hydroxylation, dealkylation). pharmaron.com For this compound, HRMS can distinguish between potential metabolites with very similar nominal masses.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. This pattern serves as a structural fingerprint and can be used to confirm the identity of a compound or to elucidate the structure of an unknown metabolite. The fragmentation of N-substituted benzamides often involves cleavage of the amide bond and characteristic losses from the aromatic ring.

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace quantification of pesticides and their metabolites in complex matrices. lcms.czshimadzu.comlcms.cz Multiple Reaction Monitoring (MRM) is a highly selective and sensitive acquisition mode in tandem mass spectrometry that is ideal for quantitative analysis.

A hypothetical MRM transitions table for the quantification of this compound is presented below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound218.0173.0 (Quantitative)15
This compound218.0145.0 (Qualitative)25

Development and Application of Hyphenated Techniques (e.g., LC-NMR, GC-MS/MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information from a single analysis. asahilab.co.jpwisdomlib.orgglobalresearchonline.netepa.govnih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to single-quadrupole GC-MS, which is particularly beneficial for the analysis of trace levels of this compound in complex environmental samples. nih.govcromlab-instruments.es The use of MRM in GC-MS/MS significantly reduces background noise and matrix interferences.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. wisdomlib.orgglobalresearchonline.net This technique is extremely powerful for the unambiguous structural elucidation of impurities and metabolites without the need for their isolation. nih.gov LC-NMR can be operated in on-flow, stopped-flow, or loop-collection modes to acquire detailed 1D and 2D NMR data. globalresearchonline.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural characterization of organic molecules. Beyond standard structural elucidation, NMR plays a crucial role in specialized applications such as isotopic labeling studies and real-time reaction monitoring.

Isotopic Labeling: The synthesis of this compound with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) allows for its use as an internal standard in quantitative mass spectrometry-based assays, leading to more accurate and precise results. NMR spectroscopy is essential to confirm the position and extent of isotopic enrichment in the synthesized standard.

Reaction Monitoring: NMR can be used to monitor the progress of the synthesis of this compound in real-time. magritek.com By observing the disappearance of reactant signals and the appearance of product signals, reaction kinetics can be studied, and reaction conditions can be optimized. asahilab.co.jprsc.orgmdpi.com For instance, in the acylation of ethylamine (B1201723) with 2,4-dichlorobenzoyl chloride, ¹H NMR can track the signals of the ethyl group and the aromatic protons to follow the conversion to the final product.

Optimized Sample Preparation Strategies for Diverse Environmental Matrices and Complex Mixtures

The successful analysis of this compound in diverse environmental matrices such as soil and water, or in complex mixtures, is highly dependent on the sample preparation strategy. The goal is to extract the analyte of interest, remove interfering matrix components, and concentrate the sample to a level suitable for instrumental analysis.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and clean-up of analytes from liquid samples like water. nih.govusgs.gov For a moderately polar compound like this compound, a reversed-phase sorbent such as C18 or a polymeric sorbent like Oasis HLB would be appropriate.

A general SPE procedure for the extraction of this compound from water is outlined below:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water.

Loading: The water sample is passed through the cartridge, and the analyte is retained on the sorbent.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

Elution: The analyte is eluted from the cartridge with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a popular sample preparation method, particularly for the analysis of pesticide residues in food and environmental samples. nih.govresearchgate.netnih.gov The QuEChERS approach involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) step for clean-up. youtube.com For soil samples, a modified QuEChERS method could be employed for the extraction of this compound. nih.gov

The choice of d-SPE sorbent is critical for removing specific matrix interferences.

SorbentTarget Interferences
PSA (Primary Secondary Amine)Fatty acids, organic acids, sugars
C18Nonpolar interferences (e.g., lipids)
GCB (Graphitized Carbon Black)Pigments, sterols

Environmental Transformation and Degradation Pathways of 2,4 Dichloro N Ethylbenzamide Chemical and Biochemical Processes

Photolytic and Photosensitized Degradation Mechanisms in Aquatic and Atmospheric Environments

The degradation of 2,4-dichloro-N-ethylbenzamide by light can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect, photosensitized reactions involving other light-activated substances in the environment, such as dissolved organic matter.

Direct Photolysis: Aromatic compounds with chloro-substituents are known to undergo photolytic degradation. For this compound, the absorption of UV radiation would likely excite the molecule, leading to the cleavage of a carbon-chlorine (C-Cl) bond. This is often the most labile bond under photolytic stress. This process would generate a dichlorophenyl radical and a chlorine radical. Reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, is a common pathway. This would lead to the formation of monochloro-N-ethylbenzamide isomers.

Photosensitized Degradation: In natural waters, dissolved organic matter (DOM), such as humic and fulvic acids, can act as photosensitizers. When DOM absorbs sunlight, it can form excited triplet states or generate reactive oxygen species (ROS), including singlet oxygen and hydroxyl radicals. These highly reactive species can then attack the this compound molecule. The aromatic ring is susceptible to attack by hydroxyl radicals, which can lead to hydroxylation and subsequent ring cleavage.

While specific experimental data for this compound is scarce, studies on related compounds like 2,4-D show that photodegradation is a viable, albeit sometimes slow, degradation pathway. nih.gov The rate and products of photolysis would be highly dependent on the environmental matrix, including water depth, turbidity, pH, and the concentration of photosensitizers.

Hydrolytic Stability and Kinetic Modeling under Varying Environmental Conditions

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the target for hydrolysis is the amide bond (-CO-NH-).

The stability of the amide bond is highly dependent on pH.

Neutral Conditions (pH ≈ 7): Amide bonds are generally stable and hydrolyze very slowly at neutral pH.

Acidic Conditions (pH < 7): Under acidic conditions, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This catalyzes the hydrolysis to form 2,4-dichlorobenzoic acid and ethylamine (B1201723).

Alkaline Conditions (pH > 7): Under alkaline conditions, the hydroxide (B78521) ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon. This base-catalyzed hydrolysis also yields 2,4-dichlorobenzoic acid and ethylamine. The rate of alkaline hydrolysis is generally faster than acid-catalyzed hydrolysis for simple amides. acs.orgrsc.org

Kinetic modeling of hydrolysis for a compound like this compound would typically follow pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. The rate constant (k) would be determined experimentally under various pH and temperature conditions.

Table 1: Expected Hydrolysis Products of this compound This table is based on general chemical principles of amide hydrolysis.

Reactant Condition Primary Products
This compound Acid or Base Catalysis 2,4-dichlorobenzoic acid
Ethylamine

The electronic effects of the chlorine substituents on the benzene (B151609) ring would influence the rate of hydrolysis. As electron-withdrawing groups, they would make the carbonyl carbon slightly more electrophilic, potentially increasing the rate of hydrolysis compared to an unsubstituted N-ethylbenzamide.

Microbial Biotransformation and Biodegradation Pathways: Metabolite Identification and Enzyme Systems

Microbial degradation is expected to be the most significant pathway for the breakdown of this compound in soil and water. While specific studies on this compound are lacking, extensive research on the isomeric compound 2,6-dichlorobenzamide (B151250) (BAM), a persistent metabolite of the herbicide dichlobenil, provides a strong model for its likely biotransformation. scispace.comnih.gov

The primary step in the microbial degradation of N-substituted benzamides is typically the enzymatic hydrolysis of the amide bond. An amidase enzyme would cleave the bond between the carbonyl carbon and the nitrogen atom. For this compound, this would result in the formation of two primary metabolites:

2,4-dichlorobenzoic acid (2,4-DCBA)

Ethylamine

Following this initial step, microorganisms can further degrade these intermediates. Ethylamine can be utilized as a carbon and nitrogen source by many soil microbes. The degradation of the chlorinated aromatic ring of 2,4-DCBA is more complex. Studies on related compounds suggest that the pathway involves:

Dehalogenation: Removal of the chlorine atoms, which is often the rate-limiting step.

Hydroxylation: Introduction of hydroxyl groups onto the aromatic ring by dioxygenase enzymes.

Ring Cleavage: The hydroxylated aromatic ring is then opened, typically by a catechol dioxygenase, forming aliphatic intermediates.

Mineralization: These aliphatic compounds are then funneled into central metabolic pathways, such as the Krebs cycle, ultimately being converted to carbon dioxide (CO₂), water, and chloride ions.

Bacterial strains capable of degrading dichlorobenzamides, such as Aminobacter spp., have been isolated from contaminated soils. nih.gov These bacteria possess the specific amidase and subsequent enzymatic machinery required for complete mineralization. For example, Aminobacter sp. MSH1 has been shown to mineralize BAM, using it as a sole source of carbon and nitrogen. nih.gov It is plausible that similar microbial consortia or specific strains could adapt to degrade this compound.

Table 2: Postulated Microbial Degradation Pathway for this compound This pathway is inferred from studies on 2,6-dichlorobenzamide (BAM) and general xenobiotic degradation.

Step Process Enzyme System (Postulated) Intermediate / Product
1 Amide Hydrolysis Amidase 2,4-dichlorobenzoic acid + Ethylamine
2 Dehalogenation/Hydroxylation Dioxygenase / Dehalogenase Dichlorocatechol or similar hydroxylated intermediates
3 Aromatic Ring Cleavage Catechol Dioxygenase Aliphatic acids (e.g., muconic acid derivatives)
4 Mineralization Various metabolic enzymes CO₂, H₂O, Cl⁻, Biomass

Sorption, Desorption, and Mobility Characteristics in Soil and Sediment Compartments

The movement and bioavailability of this compound in the environment are controlled by its sorption and desorption characteristics in soil and sediment. Sorption refers to the binding of the chemical to soil particles, which reduces its concentration in the soil water and limits its mobility.

The key factors influencing sorption include:

Soil Organic Carbon Content: Hydrophobic or nonpolar organic compounds tend to partition into the organic matter of the soil. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this behavior.

Clay Content and Type: Clay minerals can also contribute to sorption, although this is often less significant than organic matter for non-ionic organic compounds.

Soil pH: While the amide group itself is neutral, its hydrolysis product, 2,4-dichlorobenzoic acid, is a weak acid. The speciation of metabolites can influence their sorption and mobility.

Chemical Properties: The water solubility and hydrophobicity (log Kow) of this compound itself will dictate its tendency to remain in the aqueous phase versus partitioning to soil solids.

Benzamide (B126) herbicides generally exhibit low to moderate mobility. erams.com For instance, the highly persistent metabolite 2,6-dichlorobenzamide (BAM) is known for its high water solubility and low sorption affinity, which leads to its potential to leach into groundwater. helsinki.fi The N-ethyl substitution in this compound would likely increase its hydrophobicity slightly compared to the unsubstituted BAM, which could lead to stronger sorption to soil organic matter and consequently, lower mobility.

Table 3: Factors Influencing the Soil Mobility of this compound

Soil/Chemical Property Influence on Sorption Expected Impact on Mobility
High Soil Organic Carbon Increased Sorption Decreased Mobility
High Clay Content Moderate Increase in Sorption Decreased Mobility
High Water Solubility Decreased Sorption Increased Mobility
High Hydrophobicity (Kow) Increased Sorption Decreased Mobility

Isotopic Tracing for Understanding Elemental Cycling and Mineralization Pathways

Isotopic tracing is a powerful technique to definitively track the fate of a chemical in complex environmental systems and to confirm its complete degradation (mineralization). This method involves synthesizing the target molecule, in this case this compound, with one or more of its atoms replaced by a stable or radioactive isotope.

Methodology: A common approach is to use carbon-14 (B1195169) (¹⁴C), a radioactive isotope, to label the molecule. The label can be placed strategically to answer specific questions:

Ring-labeled ¹⁴C: Placing the ¹⁴C label within the dichlorinated benzene ring allows researchers to track the fate of the aromatic portion of the molecule. The ultimate evidence for complete degradation of the ring is the measurement of evolved ¹⁴CO₂.

Ethyl-chain-labeled ¹⁴C: Labeling one of the carbons in the N-ethyl group would allow for tracking the fate of this specific part of the molecule, confirming its cleavage from the benzamide structure and its subsequent mineralization to ¹⁴CO₂.

Application: In a typical experiment, soil or water microcosms are spiked with the ¹⁴C-labeled this compound. Over time, samples of air (trapped in an alkaline solution), water, and soil are analyzed. The distribution of radioactivity in different fractions (parent compound, metabolites, bound residues, and CO₂) reveals the transformation and mineralization pathways.

Studies on 2,6-dichlorobenzamide (BAM) have successfully used ring-labeled [¹⁴C]BAM to quantify its mineralization to ¹⁴CO₂ by specific bacterial strains like Aminobacter sp. MSH1. nih.govresearchgate.net These studies confirmed that the bacterium could break down the persistent aromatic ring structure. A similar isotopic tracing study on this compound would be essential to confirm its mineralization potential and to calculate its environmental half-life (DT₅₀) under various conditions. Compound-specific isotope analysis (CSIA) of stable isotopes (e.g., ¹³C, ¹⁵N) could also provide detailed insights into the reaction mechanisms of degradation without the need to identify all transformation products. nih.govrsc.org

Future Directions and Emerging Research Frontiers for 2,4 Dichloro N Ethylbenzamide

Integration of Artificial Intelligence and Machine Learning in Benzamide (B126) Research and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. ijettjournal.orgnih.gov These technologies offer the potential to dramatically accelerate the design and development of new benzamide derivatives with tailored properties. ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the efficacy and potential side effects of novel compounds. nih.gov

For instance, generative AI models can design new benzamide structures with optimized properties, such as enhanced binding affinity to a specific biological target or improved metabolic stability. nih.gov This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error synthesis and screening. ijettjournal.org Furthermore, AI can be employed to predict synthetic routes for novel benzamides, making their production more efficient and sustainable. nih.govacs.org The application of these computational tools could lead to the discovery of new therapeutic applications for 2,4-dichloro-N-ethylbenzamide and its analogues.

Table 1: Applications of AI/ML in Benzamide Research

Application Area Description Potential Impact
Lead Optimization AI algorithms can analyze structure-activity relationships to predict modifications that will improve the efficacy and safety of benzamide-based drug candidates. nih.gov Faster development of more effective and safer drugs.
De Novo Drug Design Generative models can create novel benzamide structures with desired pharmacological profiles. nih.gov Discovery of new drug candidates for a wide range of diseases.
Synthesis Planning AI can predict the most efficient and sustainable synthetic pathways for complex benzamide derivatives. nih.govacs.org Reduced cost and environmental impact of chemical synthesis.

| Toxicity Prediction | ML models can be trained to identify potential toxicological liabilities of new benzamide compounds early in the development process. | Increased success rate of drug candidates in clinical trials. |

Exploration of Novel Bio-orthogonal Reactions and Chemical Biology Applications

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The development of novel bio-orthogonal reactions involving benzamide moieties could open up new avenues for studying biological systems and developing targeted therapies.

For example, this compound could be functionalized with a "chemical handle" that allows it to be selectively tagged with a fluorescent probe or a therapeutic agent within a living cell. This would enable researchers to visualize the distribution of the compound in real-time and to deliver a therapeutic payload specifically to its site of action. The Staudinger ligation is an example of a bio-orthogonal reaction that has been used to label biomolecules with probes. nih.govyoutube.com The development of new bio-orthogonal reactions with faster kinetics and improved biocompatibility will be crucial for advancing this field. chimia.chresearchgate.net

Multi-Scale Modeling and Simulation for Bridging Molecular to System-Level Phenomena

Understanding the behavior of a molecule like this compound within a complex biological system requires a multi-scale modeling approach. bris.ac.uknih.gov This involves combining different computational techniques to simulate the compound's behavior at multiple levels of biological organization, from the molecular level to the cellular and tissue levels.

At the molecular level, quantum mechanics/molecular mechanics (QM/MM) simulations can be used to study the compound's interactions with its biological target in atomic detail. bris.ac.uknih.gov At the cellular level, systems biology models can be used to simulate how the compound affects complex signaling pathways. By integrating these different models, researchers can gain a more holistic understanding of the compound's mechanism of action and predict its effects on the whole organism.

Table 2: Multi-Scale Modeling Techniques in Drug Discovery

Modeling Scale Computational Method Information Gained
Molecular Quantum Mechanics/Molecular Mechanics (QM/MM) Atomic-level details of drug-target interactions. bris.ac.uknih.gov
Supramolecular Molecular Dynamics (MD), Brownian Dynamics (BD) Dynamics of drug binding and conformational changes in the target protein. bris.ac.uk
Cellular Systems Biology Models, Network Analysis Effects of the drug on cellular signaling pathways and networks.

| Tissue/Organ | Physiologically Based Pharmacokinetic (PBPK) Modeling | Drug absorption, distribution, metabolism, and excretion (ADME) in the body. |

Development of Advanced Sensors and Probes for Environmental Monitoring and In Vitro Detection

The development of sensitive and selective sensors for the detection of this compound in environmental and biological samples is an important area of future research. Such sensors could be used to monitor the compound's environmental fate and to ensure its safe use. Aptamer-based sensors, which utilize short strands of DNA or RNA that can bind to specific molecules with high affinity, are a promising technology in this area. mdpi.com

Furthermore, fluorescent probes based on the benzamide scaffold could be developed for in vitro diagnostic applications. For example, a probe that exhibits a change in fluorescence upon binding to a specific biomolecule could be used to develop a diagnostic assay for a particular disease. The design of such probes requires a deep understanding of structure-property relationships, which can be aided by computational modeling.

Circular Economy and Sustainable Design Principles for Benzamide Compounds

The principles of the circular economy, which aim to minimize waste and maximize the use of resources, are becoming increasingly important in the chemical industry. cetjournal.itcetjournal.it Applying these principles to the synthesis and lifecycle of benzamide compounds can lead to more sustainable and environmentally friendly processes.

This includes the development of greener synthetic methods that use renewable starting materials and minimize the generation of hazardous waste. rsc.org For example, biocatalytic methods that use enzymes to carry out chemical transformations can be a more sustainable alternative to traditional chemical synthesis. rsc.orgrsc.org Additionally, designing benzamide compounds that are biodegradable or can be easily recycled at the end of their lifecycle is a key aspect of a circular economy approach.

Q & A

Basic: What are the established synthetic routes for 2,4-dichloro-N-ethylbenzamide?

Methodological Answer:
The compound is typically synthesized via a two-step process:

Alkylation : Reaction of an appropriate amine (e.g., ethylamine) with a halogenated precursor under basic conditions.

Benzoylation : Treatment with 2,4-dichlorobenzoyl chloride in the presence of a coupling agent (e.g., DCC or HATU) in anhydrous dichloromethane or THF.

  • Key Steps : Boc (tert-butoxycarbonyl) protection of the amine group may be employed to prevent side reactions, followed by deprotection using HCl to yield the final hydrochloride salt .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity products .

Basic: How is structural characterization of this compound performed?

Methodological Answer:
A combination of techniques is used:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR provide proton and carbon environments. For example, aromatic protons typically resonate at δ 7.2–8.0 ppm (split into doublets or multiplets due to chlorine substituents), while the ethyl group shows signals at δ 1.2–1.4 ppm (CH3_3) and δ 3.4–3.6 ppm (N–CH2_2) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 343.4 [M+H]+^+) confirm the molecular weight .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, validating bond lengths and angles (e.g., C–Cl bonds ~1.74 Å) .

Advanced: How can contradictions between spectroscopic and crystallographic data be resolved?

Methodological Answer:
Discrepancies may arise due to dynamic effects (NMR) vs. static structures (X-ray). To resolve:

Cross-Validation : Use complementary techniques (e.g., IR spectroscopy for functional groups, powder XRD for phase purity).

Data Quality Checks : Ensure crystallographic data meets validation criteria (R-factor < 5%, high completeness) using tools like PLATON .

Dynamic NMR Studies : Variable-temperature NMR can detect conformational flexibility or rotational barriers affecting spectral assignments .

Advanced: What strategies optimize reaction conditions for high-yield synthesis?

Methodological Answer:
Critical parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the amine.
  • Temperature Control : Maintain 0–5°C during benzoylation to minimize side reactions (e.g., hydrolysis of acyl chloride).
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Workflow Example :
    • 2,4-Dichlorobenzoyl chloride (1.2 equiv) is added dropwise to ethylamine (1.0 equiv) in DMF at 0°C.
    • Stir for 12 hours at room temperature, followed by aqueous workup and HPLC purification (yield: 57–84%) .

Basic: What are the key spectral signatures in NMR for confirming the ethylamide group?

Methodological Answer:

  • N–CH2_2–CH3_3 : A triplet at δ 1.2–1.4 ppm (CH3_3) and a quartet at δ 3.4–3.6 ppm (N–CH2_2), integrating for 3H and 2H, respectively.
  • Amide Proton : A broad singlet at δ 6.5–7.5 ppm (exchangeable with D2_2O) .

Advanced: How to design experiments to assess biological activity (e.g., enzyme inhibition)?

Methodological Answer:

Target Selection : Prioritize enzymes with known sensitivity to benzamide derivatives (e.g., kinases, proteases).

In-Vitro Assays :

  • Fluorescence-Based Assays : Monitor substrate turnover in real-time (e.g., ATPase activity).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and stoichiometry.

Structural Insights : Co-crystallize the compound with the target enzyme and solve the structure using SHELX to identify binding motifs .

Advanced: How to address low solubility in biological assays?

Methodological Answer:

  • Co-Solvents : Use DMSO (<1% v/v) or cyclodextrin-based solubilizers.
  • Salt Formation : Convert to a hydrochloride salt (common for amines) to enhance aqueous solubility .
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) at non-critical positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.